1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is an organic compound with the molecular formula C11H17NO4. It is a derivative of azabicyclohexane and is often used in organic synthesis, particularly in the field of peptide chemistry. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the reaction of azabicyclohexane with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .
Industrial Production Methods
In industrial settings, the compound can be synthesized using flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its ability to act as a protecting group for amines in peptide synthesis. The tert-butoxycarbonyl group is stable under a variety of conditions but can be selectively removed using acids such as trifluoroacetic acid. This allows for the stepwise synthesis of peptides without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Uniqueness
1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and peptide-based drugs .
Properties
Molecular Formula |
C11H17NO4 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)11-4-6(11)5-12-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
XHSWPMLWCOQLSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1CNC2C(=O)O |
Origin of Product |
United States |
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